Cyclopentylmethanethiol
CAS No.: 6053-79-8
Cat. No.: VC7984934
Molecular Formula: C6H12S
Molecular Weight: 116.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6053-79-8 |
|---|---|
| Molecular Formula | C6H12S |
| Molecular Weight | 116.23 g/mol |
| IUPAC Name | cyclopentylmethanethiol |
| Standard InChI | InChI=1S/C6H12S/c7-5-6-3-1-2-4-6/h6-7H,1-5H2 |
| Standard InChI Key | HBLUJTHFXFVJRN-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)CS |
| Canonical SMILES | C1CCC(C1)CS |
Introduction
Nomenclature and Structural Identification
Cyclopentylmethanethiol (CAS: 7133-36-0) is systematically named (methylsulfanyl)cyclopentane, with alternative designations including cyclopentyl methyl sulfide and methylthiocyclopentane . Its molecular formula is C₆H₁₂S, featuring a cyclopentane ring bonded to a methylthio (–SCH₃) group. The IUPAC name derives from the parent cyclopentane structure substituted with a methylthio moiety. Confusion may arise with cyclopentanethiol (C₅H₁₀S, CAS: 1679-07-8), a distinct compound where a thiol (–SH) group is directly attached to the cyclopentane ring .
Molecular Geometry and Spectroscopic Data
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SMILES: SC1CCCC1 (cyclopentanethiol) vs. CSC1CCCC1 (cyclopentylmethyl sulfide) .
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3D Conformation: The methylthio group adopts an equatorial position in the cyclopentane ring to minimize steric strain, as inferred from analogous sulfide structures .
Synthesis and Manufacturing
Industrial Synthesis Pathways
Cyclopentylmethyl sulfide is typically synthesized via nucleophilic substitution reactions:
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Methylation of Cyclopentanethiol:
This method, though straightforward, faces challenges in controlling byproduct formation .
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Acid-Catalyzed Addition:
Methanol reacts with cyclopentene derivatives in the presence of solid acid catalysts (e.g., zeolites), yielding cyclopentylmethyl ether as a byproduct . Adaptation of this method for sulfide synthesis requires substitution of methanol with methanethiol .
Physicochemical Properties
Thermodynamic Data
| Property | Value | Source |
|---|---|---|
| Boiling Point | 106°C | |
| Density (20°C) | 0.8630 g/cm³ | |
| Vapor Pressure (20°C) | 1 mmHg | |
| Enthalpy of Vaporization | 45.10 ± 0.20 kJ/mol | |
| Heat Capacity (Cₚ, liquid) | 192.92 J/mol·K |
Solubility and Reactivity
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Hydrophobicity: Low water solubility (0.3 g/100 g H₂O) makes it ideal for liquid-liquid extractions .
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Chemical Stability: Resists peroxide formation under ambient conditions, unlike tetrahydrofuran .
Applications in Organic Chemistry
Reaction Solvent
Cyclopentylmethyl sulfide’s stability under acidic/basic conditions and high boiling point render it suitable for:
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Grignard Reactions: Enhances yields by minimizing side reactions .
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Friedel-Crafts Alkylation: Acts as a non-polar solvent for electrophilic aromatic substitutions .
Pharmaceutical Intermediate
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Thiol-Disulfide Exchange: Utilized in prodrug synthesis for controlled drug release .
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Chiral Synthesis: The cyclopentane ring’s rigidity aids in stereoselective transformations .
Environmental Impact and Regulatory Status
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Biodegradability: Slow aerobic degradation (t₁/₂ > 60 days) .
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Regulatory Compliance: Listed in EPA’s TSCA Inventory (DTXSID2074958) .
Recent Research Advances
Catalytic Applications
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Pd-Catalyzed Cross-Couplings: Cyclopentylmethyl sulfide improves catalyst longevity in Suzuki-Miyaura reactions .
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Photoredox Catalysis: Enhances electron transfer efficiency in visible-light-driven syntheses .
Computational Studies
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